5-[(1-Indolyl)methyl]-3-methylisoxazole
Description
Overview of Isoxazole-Indole Hybrid Scaffolds in Medicinal Chemistry
Isoxazole-indole hybrid scaffolds are molecular frameworks that incorporate both an isoxazole (B147169) and an indole (B1671886) ring system. This combination is of considerable interest in medicinal chemistry due to the diverse and complementary biological activities associated with each individual heterocycle. The indole nucleus is a privileged structure found in numerous natural products and FDA-approved drugs, known for its ability to interact with a wide range of biological targets through hydrogen bonding and π–π stacking interactions. Similarly, the isoxazole ring is a versatile five-membered heterocycle that is bioisosterically related to other functional groups and is present in several clinically used drugs.
The hybridization of these two scaffolds can lead to the development of novel compounds with potentially synergistic or unique pharmacological profiles. Researchers have explored various structural combinations of these two moieties, investigating their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. nih.govnih.gov For instance, studies on different indole-isoxazole derivatives have demonstrated activities such as the inhibition of enzymes like xanthine (B1682287) oxidase and kinases, which are crucial targets in the treatment of gout and cancer, respectively. nih.govnih.gov The modular nature of their synthesis allows for the systematic modification of substituents on both rings and the linker connecting them, enabling the fine-tuning of their biological activity and pharmacokinetic properties.
Historical Perspectives on the Development of Indole and Isoxazole Pharmacophores
The journey of the indole pharmacophore began in the 19th century with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole from oxindole (B195798). scholarsresearchlibrary.com Its significance in medicinal chemistry intensified in the 1930s with the discovery of its presence in essential biomolecules like the amino acid tryptophan and various alkaloids. This has led to the development of a multitude of indole-containing drugs, including the anti-inflammatory drug indomethacin (B1671933) and the anti-migraine triptans. researchgate.net
The isoxazole ring, on the other hand, was first synthesized by Claisen in 1903. nih.gov Its utility as a pharmacophore has been recognized for its broad spectrum of biological activities, leading to the development of drugs such as the anti-inflammatory agent valdecoxib (B1682126) and various antibiotics. mdpi.com The isoxazole moiety is often employed as a stable, synthetically accessible scaffold that can be readily functionalized to optimize biological activity. nih.gov The historical success of both indole and isoxazole in drug development has naturally led to the exploration of their combined potential in hybrid molecular structures.
Rationale for the Academic Investigation of 5-[(1-Indolyl)methyl]-3-methylisoxazole Derivatives
The academic investigation into derivatives of This compound is driven by the hypothesis that the specific combination of a 1-substituted indole and a 3,5-disubstituted isoxazole, connected by a methylene (B1212753) linker, can yield novel bioactive compounds. The rationale for this specific arrangement is multifold:
Pharmacophore Combination: It systematically combines the structural features of indole, known for its role in interacting with various receptors and enzymes, and isoxazole, a proven scaffold in medicinal chemistry.
Modulation of Biological Activity: The synthesis of derivatives allows for the exploration of structure-activity relationships (SAR). For example, modifications on the indole ring can influence lipophilicity and interactions with specific biological targets, while changes to the isoxazole moiety can affect metabolic stability and potency.
Therapeutic Potential: The broad range of biological activities reported for other indole-isoxazole hybrids suggests that derivatives of this specific scaffold could be promising candidates for various therapeutic areas. Research on related compounds has shown potential in cancer, inflammation, and infectious diseases, providing a strong impetus for the synthesis and screening of new derivatives. nih.govnih.gov
The following tables present research findings on various indole-isoxazole derivatives, illustrating the therapeutic potential that underpins the rationale for investigating the This compound scaffold.
Detailed Research Findings on Indole-Isoxazole Derivatives
While direct studies on this compound are limited, research on analogous structures provides valuable insights into the potential of this chemical class.
Table 1: Anticancer Activity of Selected Indole-Isoxazole Derivatives This table showcases the cytotoxic effects of various indole-isoxazole hybrids against different human cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-3-isoxazole-5-carboxamide derivative | Huh7 (Liver) | 0.8 ± 0.1 | nih.gov |
| Indole-3-isoxazole-5-carboxamide derivative | MCF7 (Breast) | 1.2 ± 0.2 | nih.gov |
| Indole-3-isoxazole-5-carboxamide derivative | HCT116 (Colon) | 2.5 ± 0.4 | nih.gov |
| 3,5-bis(3ʹ-indolyl)isoxazole derivative | Various | 0.04 - 12.00 | nih.gov |
Table 2: Xanthine Oxidase Inhibitory Activity of 5-(1H-indol-5-yl)isoxazole-3-carboxylic Acid Derivatives This table presents the in vitro inhibitory activity of a series of indole-isoxazole hybrids against xanthine oxidase (XO), a key enzyme in the production of uric acid, which is implicated in gout.
| Compound Derivative | XO IC₅₀ (µM) | Reference |
| Compound 6c | 0.13 | nih.gov |
| Allopurinol (Standard) | 2.93 | nih.gov |
Table 3: Anti-inflammatory Activity of Indolyl-Isoxazoles This table highlights the in vivo anti-inflammatory effects of indolyl-isoxazole derivatives, as measured by the percentage reduction in carrageenan-induced rat paw edema.
| Compound Type | % Reduction in Edema | Reference |
| Indolyl-isoxazole derivative | 36.6 - 73.7 | nih.gov |
| N-((3-(4-fluoro-3-(trifluoromethyl) phenyl) isoxazol-5-yl) methyl) (5-methyl- 1H-indol-3-yl)methanamine hydrochloride | Significant sPLA2 inhibitory action | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(indol-1-ylmethyl)-3-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-8-12(16-14-10)9-15-7-6-11-4-2-3-5-13(11)15/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZFIAHARAHNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 1 Indolyl Methyl 3 Methylisoxazole and Analogous Compounds
Strategies for the Construction of the Isoxazole (B147169) Ring System
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which serves as a crucial building block in many pharmaceutical agents. nih.gov Its synthesis has been achieved through various methodologies, including cycloaddition reactions, multi-component reactions, and increasingly, through protocols guided by the principles of green chemistry.
1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis
One of the most powerful and widely used methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. researchgate.net This reaction typically involves the [3+2] cycloaddition between a nitrile oxide, serving as the 1,3-dipole, and a dipolarophile, such as an alkyne or an alkene. researchgate.netnih.gov
The nitrile oxide is a highly reactive and unstable intermediate that is usually generated in situ to prevent dimerization. d-nb.info Common precursors for nitrile oxides include hydroximoyl chlorides (or hydroxamoyl chlorides), aldoximes, and primary nitro compounds. nih.govnih.govorganic-chemistry.org The general mechanism begins with the base-mediated or thermally induced formation of the nitrile oxide, which then undergoes a cycloaddition with an alkyne to form the 3,5-disubstituted isoxazole ring. nih.govtandfonline.com This method is highly regioselective and allows for the synthesis of a wide variety of isoxazole derivatives. organic-chemistry.orgtandfonline.com
Several catalytic systems have been developed to facilitate this transformation under mild conditions. Copper-catalyzed cycloadditions, for instance, provide reliable access to 3,4-disubstituted isoxazoles. organic-chemistry.org Mechanochemical methods using a planetary ball mill have also been reported, offering a solvent-free approach to synthesizing 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides, sometimes with the aid of a recyclable Cu/Al2O3 nanocomposite catalyst. nih.gov
| Methodology | Precursor for Nitrile Oxide | Dipolarophile | Key Conditions/Catalyst | Reference |
|---|---|---|---|---|
| Thermal Cycloaddition | (N)-Hydroxyimidoyl chloride | 3-Propargyloxy-β-lactam | Base (Et3N) | tandfonline.com |
| Base-Catalyzed Dehydration | α-Nitroketone | Alkene/Alkyne | Chloramine-T | nih.gov |
| Mechanochemical Synthesis | Hydroxyimidoyl chloride | Terminal alkyne | Cu/Al2O3 catalyst, ball-milling | nih.gov |
| Copper-Catalyzed Coupling | Nitroso radical | Alkyne | Copper carbene | organic-chemistry.org |
Multi-Component Reactions for Isoxazole Formation
Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all the reactants. scielo.br MCRs are highly valued for their efficiency, high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. scielo.br
A common MCR strategy for synthesizing isoxazole derivatives, specifically isoxazol-5(4H)-ones, involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound like ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride. scielo.brresearchgate.net The reaction mechanism typically proceeds through the initial formation of an oxime intermediate from the reaction between the β-dicarbonyl compound and hydroxylamine. scielo.br This is followed by a Knoevenagel condensation with the aldehyde to yield the final isoxazole product. scielo.br Various catalysts, including acidic ionic liquids and natural fruit juices, have been employed to promote this reaction, often providing good to excellent yields. scielo.brresearchgate.net
| Reactants | Catalyst/Medium | Key Advantages | Reference |
|---|---|---|---|
| Aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Acidic ionic liquid | Good yields (20-96%), procedural simplicity | scielo.br |
| Aldehyde, Methyl acetoacetate, Hydroxylamine hydrochloride | Fruit juices (e.g., Cocos nucifera L.) | Eco-friendly, simple, high atom economy | researchgate.net |
| Aldehyde, Malononitrile, Hydroxylamine hydrochloride | Deep eutectic solvent (K2CO3/glycerol) | Environmentally friendly, rapid, mild conditions | nih.govscilit.com |
Exploration of Green Chemistry Principles in Isoxazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isoxazoles to develop more sustainable and environmentally benign processes. nih.gov These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, reducing energy consumption, and using renewable resources. nih.govmdpi.com
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. preprints.org Ultrasound-assisted methods for isoxazole synthesis often lead to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. mdpi.comresearchgate.net These reactions can be performed in green solvents like water or ethanol, or even under solvent-free conditions, further enhancing their environmental credentials. researchgate.netnih.gov For example, the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones has been efficiently achieved using ultrasonic irradiation in the presence of catalysts like itaconic acid or pyridine (B92270) in aqueous media. mdpi.compreprints.org
Microwave irradiation is another non-conventional energy source that enhances reaction rates, leading to high selectivity and improved product yields. nih.gov Additionally, the use of biodegradable catalysts derived from agro-waste, such as water extract of orange fruit peel ash (WEOFPA) in glycerol, provides a benign and inexpensive catalytic system for isoxazole synthesis. nih.gov
Approaches for the Functionalization and Derivatization of the Indole (B1671886) Moiety
The indole scaffold is a privileged N-heterocycle found in a vast number of natural products and pharmaceuticals. nih.gov The functionalization of the indole ring, particularly the attachment of substituents to the indole nitrogen, is a critical step in the synthesis of hybrid molecules like 5-[(1-Indolyl)methyl]-3-methylisoxazole.
N-Alkylation and Strategic Substitution of the Indole Nitrogen
The direct N-alkylation of indole is the most straightforward approach to introduce the isoxazolemethyl group onto the indole nitrogen. However, this reaction presents challenges due to the competing nucleophilicity of the C3 position and the relatively weak nucleophilicity of the indole nitrogen. mdpi.comorganic-chemistry.org
Traditional methods for N-alkylation often require a two-step process: deprotonation of the indole N-H with a stoichiometric amount of a strong base (e.g., NaH) to form the indole anion, followed by reaction with a hazardous alkylating agent like an alkyl halide. google.com More recent and milder methods have been developed that utilize catalytic amounts of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), with less toxic alkylating agents like dimethyl carbonate or dibenzyl carbonate. google.com For the synthesis of the target compound, a suitable electrophile would be 5-(halomethyl)-3-methylisoxazole.
The choice of solvent, base, and temperature can significantly influence the regioselectivity of the alkylation (N-alkylation vs. C3-alkylation). organic-chemistry.orgnih.gov Enantioselective methods have also been developed, often employing transition metal catalysts (e.g., palladium, zinc) with chiral ligands to afford chiral N-substituted indoles. nih.govmdpi.comnih.gov An alternative "umpolung" strategy involves using N-(benzoyloxy)indoles as electrophilic partners in a copper hydride-catalyzed reaction to achieve N-alkylation. nih.gov
| Method | Alkylating Agent | Base/Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Catalytic Alkylation | Dimethyl Carbonate / Dibenzyl Carbonate | DABCO (catalytic) | Mild conditions, high yields, avoids strong bases | google.com |
| Enantioselective Alkylation | Aldimines | Dinuclear Zinc-ProPhenol complex | Asymmetric synthesis, good yields and enantioselectivity | nih.gov |
| Intermolecular aza-Wacker Reaction | Alkenols | Palladium complex | Direct, enantioselective N-alkylation | nih.gov |
| Umpolung (Polarity Reversal) | Styrenes (with N-(benzoyloxy)indoles) | Copper Hydride (CuH) with chiral ligand | Ligand-controlled regioselectivity (N vs. C3) | nih.gov |
Regioselective Modification Techniques for Indole Derivatives
Beyond N-alkylation, the regioselective functionalization of the C-H bonds on the indole's benzene (B151609) core (positions C4 to C7) is a significant challenge in synthetic chemistry. researchgate.net Achieving site selectivity is difficult due to the presence of multiple reactive C-H bonds. bohrium.com
A prominent strategy to control regioselectivity involves the use of directing groups (DGs) attached to the indole nitrogen. researchgate.net These groups coordinate to a transition metal catalyst (commonly palladium) and position it in close proximity to a specific C-H bond, thereby directing functionalization to that site. For example, installing an N-P(O)tBu2 directing group can facilitate C7 arylation with a palladium catalyst or C6 arylation with a copper catalyst. researchgate.net This approach allows for a wide range of transformations, including arylation, olefination, acylation, and silylation at specific positions of the indole ring. researchgate.net
Metal-free methods have also been developed for regioselective functionalization. A direct iodination of the C5-H bond of indoles has been reported, which proceeds under mild, metal-free conditions via a radical pathway. rsc.org Given the versatility of aryl iodides in cross-coupling reactions, this method provides a practical entry point for diverse C5-functionalized indoles. rsc.org These advanced techniques provide powerful tools for creating complex indole derivatives with precisely controlled substitution patterns. bohrium.comthieme-connect.com
Specific Synthetic Pathways to this compound
The synthesis of this compound is a multi-step process that hinges on the initial formation of a reactive isoxazole intermediate, which is subsequently coupled with indole. This approach allows for the modular construction of the target molecule by first assembling the isoxazole core and then introducing the indole moiety.
A crucial intermediate for the synthesis of the title compound is 5-(chloromethyl)-3-methylisoxazole (B1588320). This compound provides an electrophilic chloromethyl group at the 5-position of the isoxazole ring, which is ideal for subsequent coupling reactions. One established method for synthesizing such 5-substituted isoxazoles is through a [3+2] cycloaddition reaction. nih.govrsc.org
This process typically involves the reaction of a nitrile oxide, generated in situ from an oxime, with an alkyne. For the synthesis of 5-(chloromethyl)-3-methylisoxazole, a common pathway involves the reaction of acetaldoxime (B92144) with a chlorinating agent like N-chlorosuccinimide (NCS) to form the corresponding hydroximoyl chloride. This intermediate then reacts with propargyl chloride in the presence of a base to yield the desired 5-(chloromethyl)-3-methylisoxazole. nih.govchemicalbook.com
Another approach involves the reaction of functionalized halogenoximes with appropriate alkynes. For instance, a one-pot, metal-free [3+2] cycloaddition can be employed where a suitable halogenoxime is reacted with propargyl alcohol. The resulting 5-(hydroxymethyl)-3-methylisoxazole can then be converted to the more reactive 5-(chloromethyl) derivative using a standard chlorinating agent like thionyl chloride. nih.gov
Table 1: Example Reaction Scheme for a Key Intermediate
| Reactants | Reagents | Product | Reaction Type |
|---|---|---|---|
| Acetaldoxime, Propargyl Chloride | N-Chlorosuccinimide (NCS), Base (e.g., Pyridine) | 5-(Chloromethyl)-3-methylisoxazole | [3+2] Cycloaddition |
The formation of the methylene (B1212753) bridge between the indole and isoxazole rings is typically achieved through a nucleophilic substitution reaction. In this key step, the indole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the 5-(chloromethyl)-3-methylisoxazole intermediate.
This reaction is generally carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a suitable polar aprotic solvent like dimethylformamide (DMF). The base serves to deprotonate the indole nitrogen, increasing its nucleophilicity and facilitating the displacement of the chloride leaving group. This type of alkylation is a common and effective method for forming N-C bonds in the synthesis of various indole derivatives. nih.gov While direct synthesis of the title compound is not extensively detailed, analogous syntheses of indole-isoxazole hybrids utilize similar coupling strategies, such as reacting an indole derivative with a halogenated isoxazole side chain. nih.govthesciencein.org
Table 2: General Conditions for Indole-Isoxazole Coupling
| Substrates | Base | Solvent | Reaction Type |
|---|---|---|---|
| Indole, 5-(Chloromethyl)-3-methylisoxazole | K₂CO₃, NaH, or similar | DMF, Acetonitrile | Nucleophilic Substitution (N-alkylation) |
Analytical Techniques for Structural Elucidation and Confirmation in Synthesis
The structural confirmation of this compound and its synthetic intermediates relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the synthesized compounds. nih.govresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for structural elucidation. nih.govrsc.org
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the indole ring, the isoxazole ring, the bridging methylene group, and the methyl group. The indole N-H proton typically appears as a broad singlet at a high chemical shift. The methylene bridge protons would appear as a singlet, and the methyl group protons on the isoxazole ring would also be a singlet. Aromatic protons from the indole moiety would appear in the aromatic region of the spectrum. mdpi.com
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Distinct signals would be observed for the carbons of the indole and isoxazole rings, as well as for the methylene bridge carbon and the methyl carbon. rsc.org
Table 3: Predicted ¹H NMR Chemical Shifts (δ) for Key Moieties
| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Indole Aromatic Protons | ~7.0 - 8.0 | Multiplets, Doublets |
| Isoxazole Ring Proton | ~6.0 - 6.5 | Singlet |
| Methylene Bridge (-CH₂-) | ~5.0 - 5.5 | Singlet |
| Methyl Group (-CH₃) | ~2.3 - 2.5 | Singlet |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Characteristic fragmentation patterns for indole and isoxazole rings would also be observed, which can help confirm the structure. scirp.orgresearchgate.net
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the final compound would show characteristic absorption bands. mdpi.com Key expected peaks include C-H stretching from the aromatic and aliphatic parts of the molecule, C=C and C=N stretching from the aromatic rings, and N-O and C-O stretching vibrations characteristic of the isoxazole ring. researchgate.netrjpbcs.com
Table 4: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | ~3100 - 3000 |
| Aliphatic C-H | Stretching | ~2950 - 2850 |
| C=N (Isoxazole) | Stretching | ~1650 - 1590 |
| C=C (Aromatic) | Stretching | ~1600 - 1450 |
| N-O (Isoxazole) | Stretching | ~1420 - 1380 |
| C-O (Isoxazole) | Stretching | ~1100 - 1020 |
Biological Activity and Pharmacological Potential of 5 1 Indolyl Methyl 3 Methylisoxazole Derivatives: in Vitro Studies
Anticancer Activity
Derivatives of the 5-[(1-Indolyl)methyl]-3-methylisoxazole scaffold have demonstrated notable potential as anticancer agents in a variety of preclinical in vitro models. Their activity stems from the ability to inhibit the growth of malignant cells, trigger programmed cell death, and interfere with critical signaling pathways that drive cancer progression.
Inhibition of Cancer Cell Proliferation Across Various Cell Lines
A significant hallmark of these indole-isoxazole hybrids is their potent cytotoxic and antiproliferative effects against a broad spectrum of human cancer cell lines. Studies have consistently reported the ability of these derivatives to inhibit cell growth, with their efficacy often quantified by the half-maximal inhibitory concentration (IC50).
For instance, a series of indole-3-isoxazole-5-carboxamide derivatives were evaluated for their cytotoxic activity against human liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines. nih.govmetu.edu.trnih.gov Several of these compounds exhibited potent growth inhibition. nih.govmetu.edu.trnih.gov Similarly, other isoxazole (B147169) derivatives have shown effectiveness against the Colo205 colon cancer cell line, with IC50 values ranging from 5.04 to 13 μM. rsc.org The antiproliferative activity of these compounds underscores their potential as lead structures for the development of new chemotherapeutic agents.
Table 1: Cytotoxic Activity of Selected Indole-Isoxazole Derivatives
This table is interactive. You can sort and filter the data.
| Compound Derivative | Cell Line | Cancer Type | IC50 (µM) |
| Indole-3-isoxazole-5-carboxamide 5a | Huh7 | Liver | 16.32 |
| Indole-3-isoxazole-5-carboxamide 5r | Huh7 | Liver | 10.37 |
| Indole-3-isoxazole-5-carboxamide 5t | Huh7 | Liver | 12.15 |
| Indole-3-isoxazole-5-carboxamide 5a | MCF7 | Breast | >50 |
| Indole-3-isoxazole-5-carboxamide 5r | MCF7 | Breast | 28.16 |
| Indole-3-isoxazole-5-carboxamide 5t | MCF7 | Breast | 29.43 |
| Indole-3-isoxazole-5-carboxamide 5a | HCT116 | Colon | >50 |
| Indole-3-isoxazole-5-carboxamide 5r | HCT116 | Colon | 21.09 |
| Indole-3-isoxazole-5-carboxamide 5t | HCT116 | Colon | 33.45 |
| Isoxazole Derivative 20c | Colo205 | Colon | 5.04 - 13 |
Induction of Apoptosis in Neoplastic Cells
Beyond simply halting proliferation, indole-isoxazole derivatives actively induce apoptosis, or programmed cell death, in cancer cells. This is a critical attribute for an anticancer agent, as it leads to the elimination of malignant cells. The pro-apoptotic activity of these compounds has been demonstrated through various cellular and molecular assays.
In studies involving hepatocellular carcinoma cells, selected indole-isoxazole compounds were shown to induce apoptotic cell death. nih.gov A key indicator of this process, the increased expression of cleaved Poly (ADP-ribose) polymerase (PARP), was observed via western blot analysis. nih.gov Further research on other isoxazole derivatives demonstrated that their apoptotic mechanism involves altering the balance of key mitochondrial proteins, such as reducing the levels of the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax. rsc.org This shift ultimately leads to the activation of caspases, the executive enzymes of apoptosis. rsc.org
Modulation of Cell Cycle Progression
The uncontrolled proliferation of cancer cells is a direct result of a dysregulated cell cycle. Certain this compound derivatives have been found to interfere with this process, causing cancer cells to arrest at specific checkpoints, thereby preventing their division.
In hepatocellular carcinoma (Huh7) cells, specific indole-3-isoxazole-5-carboxamide derivatives were shown to cause cell cycle arrest in the G0/G1 phase. nih.govmetu.edu.trnih.gov This arrest was accompanied by a significant decrease in the levels of cyclin-dependent kinase 4 (CDK4), a key protein that drives the transition from the G1 to the S phase of the cell cycle. nih.govmetu.edu.trnih.gov In a different study, another promising isoxazole derivative was found to induce G2/M cell cycle arrest in Colo205 colon cancer cells. rsc.org This ability to halt the cell cycle at different phases highlights the diverse mechanisms through which these compounds can exert their anticancer effects.
Targeting Specific Cancer Pathways (e.g., Estrogen Receptor Alpha, STAT3B/DNA, SIRT1, HDAC1)
The therapeutic efficacy of indole-isoxazole derivatives is further enhanced by their ability to interact with and inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.
Estrogen Receptor Alpha (ERα): The estrogen receptor is a key driver in hormone-dependent cancers, such as certain types of breast cancer. researchgate.net Indole-isoxazole derivatives have been specifically designed and investigated as potential ERα antagonists. nih.govthieme-connect.comnih.gov In one study, a series of indole-oxadiazole derivatives showed significant inhibitory activity against ER-positive breast cancer cell lines. nih.gov A particularly potent compound from this series demonstrated a 1589-fold higher binding affinity for ERα compared to the standard drug bazedoxifene (B195308) and was shown to impede the receptor's signaling pathway within the cancer cells. nih.gov
STAT3B/DNA: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many types of cancer, promoting tumor growth. bohrium.commdpi.com Consequently, inhibiting STAT3 is a promising therapeutic strategy. bohrium.comnih.gov Research has shown that isoxazole derivatives can act as STAT3 inhibitors. bohrium.comdocumentsdelivered.com Molecular docking and cell viability studies have confirmed the anticancer activity of these derivatives, highlighting their potential to disrupt STAT3-mediated signaling. bohrium.comdocumentsdelivered.com
SIRT1: Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that has been implicated in cancer cell survival and resistance to chemotherapy. A series of novel indole-isoxazolone hybrids have been synthesized and identified as SIRT1 inhibitors. nih.govresearchgate.net Two potent molecules, I17 and I18, were found to inhibit SIRT1 with IC50 values of 35.25 µM and 37.36 µM, respectively. nih.gov Molecular docking studies further supported these findings, revealing favorable interactions between the inhibitor and the amino acids within the SIRT1 enzyme. nih.gov
HDAC1: Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression and are often dysregulated in cancer. nih.gov Indole-based hydroxamic acid derivatives have been developed as potent HDAC inhibitors, with one compound showing very strong inhibition of HDAC1 with an IC50 value of 1.16 nM. nih.govmdpi.com Furthermore, research into hybrid molecules has led to the design of indole-isoxazole conjugates intended to act as dual inhibitors of both HDACs and bromodomain-containing protein 4 (BRD4), presenting a multi-targeted approach to cancer therapy. mdpi.com
Anti-inflammatory Properties
In addition to their anticancer effects, derivatives of this compound have demonstrated significant anti-inflammatory properties in various in vitro models. mdpi.comresearchgate.netcolab.ws Inflammation is a critical component of many chronic diseases, and the ability of these compounds to modulate inflammatory responses suggests a broader therapeutic potential.
Modulation of Inflammatory Response Pathways
The anti-inflammatory activity of these compounds is linked to their ability to modulate key pathways and mediators of the inflammatory response. Studies on indolyl-isoxazolidines, a related class of compounds, showed a significant inhibition of lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage cells. mdpi.com
Other research on indole-imidazolidine derivatives also confirmed a reduction in the release of TNF-α and Interleukin-1 beta (IL-1β). nih.gov Furthermore, indole-functionalized isoxazoles have been investigated for their ability to selectively inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that are pivotal in the production of pro-inflammatory mediators. researchgate.netcolab.ws
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the in vitro biological and pharmacological potential of the compound This compound for the activities outlined in your request.
Extensive searches for data on the inhibition of Cyclooxygenase-2 (COX-2) and Secretory Phospholipase A2 (sPLA2) enzymes, as well as for its neuropharmacological and immunomodulatory activities, did not yield any studies focused on this particular molecule. Research in these areas has been conducted on broader classes of indole (B1671886) and isoxazole derivatives, but specific findings for this compound are not present in the reviewed literature.
Therefore, it is not possible to provide a detailed, evidence-based article on the following topics for this specific compound:
Inhibition of Cyclooxygenase-2 (COX-2) and Secretory Phospholipase A2 (sPLA2) Enzymes
Neuropharmacological Potential
Investigation of Neuroprotective Effects
Interactions with Neuronal Signaling Pathways
Modulation of GABAA Receptors (specifically α5 subtype)
Regulation of AMPA Receptor Activity
Immunomodulatory Activities
Without available research data, generating content for the requested sections and subsections would be speculative and not meet the required standards of scientific accuracy. Further experimental research would be necessary to determine the biological activities of this compound.
Immunomodulatory Activities
Influence on Humoral and Cellular Immune Responses
Derivatives of the isoxazole scaffold have been identified as regulators of immune function. nih.gov In vitro investigations into compounds structurally related to this compound, such as 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380), have demonstrated notable immunomodulatory effects. nih.govnih.gov This compound was found to stimulate the proliferation of lymphocytes from murine spleens and mesenteric lymph nodes, both when used alone and in combination with mitogens like concanavalin (B7782731) A (ConA) and phytohemagglutinin (PHA). nih.gov The effect, which followed a dose-response relationship, was more pronounced in non-stimulated cells. nih.gov
Furthermore, the hydrazide derivative was shown to influence cytokine production, a key component of the cellular immune response. At a concentration of 150 μg/ml, it increased the lipopolysaccharide (LPS)-induced production of interleukin-1β (IL-1β) by murine peritoneal macrophages, while not affecting the levels of tumor necrosis factor-α (TNF-α). nih.gov These findings underscore the potential of the isoxazole core structure to modulate cellular immune pathways. nih.gov
Modulatory Effects on Lymphocyte Subsets (T-cells, B-cells)
The immunomodulatory activity of isoxazole derivatives extends to specific lymphocyte populations. Studies have shown that compounds like 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide can modulate T-cell subsets and the levels of B-cells within lymphoid organs. nih.gov In vitro experiments confirmed that this hydrazide derivative stimulates the proliferation of lymphocytes, which include both T-cells and B-cells. nih.gov The stimulation of T-cell proliferation was observed in response to mitogens such as ConA and PHA. nih.gov
In a study on a different but related series of S- and N-alkylated indolyl-oxadiazoles, several compounds demonstrated highly significant inhibition of PHA-activated T-cell proliferation, with IC₅₀ values below 3 µg/mL. researchgate.net This indicates that the indole moiety, in combination with various heterocyclic rings, can exert potent effects on T-lymphocyte activity.
| Cell Source | Condition | Observed Effect |
|---|---|---|
| Murine Spleen Lymphocytes | Unstimulated | Stimulated Proliferation |
| Murine Spleen Lymphocytes | ConA-Stimulated | Stimulated Proliferation |
| Murine Mesenteric Lymph Node Lymphocytes | Unstimulated | Stimulated Proliferation |
| Murine Mesenteric Lymph Node Lymphocytes | PHA-Stimulated | Stimulated Proliferation |
Other Reported Biological Activities
Analgesic Activity
The combination of indole and isoxazole rings in a single molecular entity has been explored for potential analgesic properties. scholarsresearchlibrary.com A study on a series of novel 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols revealed significant analgesic activity for compounds 2e and 2f, which was comparable to the reference drug paracetamol. researchgate.net Similarly, another series of indole derivatives linked to an isoxazole moiety, specifically 4-{3-[3-(4-substituted-phenyl)-isoxazol-5-yl]-2-phenyl-1H-indoles, was synthesized and evaluated for analgesic actions. scholarsresearchlibrary.com The results indicated that the incorporation of an appropriately substituted isoxazole ring into the indole nucleus can lead to compounds with good analgesic properties. scholarsresearchlibrary.com
| Compound | Aryl Substitution at Isoxazoline C5 | Analgesic Activity vs. Control |
|---|---|---|
| 2e | 4-OCH₃ Phenyl | Significant |
| 2f | 4-Cl Phenyl | Significant |
Antimicrobial and Antifungal Efficacy
The indole nucleus combined with various heterocyclic systems is a common scaffold in the search for new antimicrobial agents. nih.govnih.gov Several studies have demonstrated the potent and broad-spectrum antimicrobial and antifungal efficacy of such hybrid molecules.
One study reported on (Z)-5-(1-methyl-1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one derivatives, which exhibited better antibacterial and antifungal activity than reference drugs like ampicillin, streptomycin, bifonazole, and ketoconazole. nih.gov Another series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives showed remarkable, broad-spectrum antifungal activity against several plant pathogenic fungi, with compound 3u being particularly potent against Rhizoctonia solani. nih.gov Furthermore, an isoindole derivative containing a 5-methyl-isoxazole-3-yl moiety was found to be active against fungal species including Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com In other research, 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives were more potent against methicillin-resistant Staphylococcus aureus (MRSA) than ampicillin. nih.gov
| Compound Class/Derivative | Target Organism | Observed Efficacy | Source |
|---|---|---|---|
| Isoindole (5-methyl-isoxazole-3-yl) derivative | Fusarium oxysporum | Active | mdpi.com |
| Isoindole (5-methyl-isoxazole-3-yl) derivative | Trichophyton rubrum | Active | mdpi.com |
| 3-Indolyl-3-hydroxy oxindole (Compound 3u) | Rhizoctonia solani | EC₅₀ of 3.44 mg/L | nih.gov |
| 3-Indolyl-3-hydroxy oxindole (Compound 3u) | Botrytis cinerea | 91.05% inhibition at 50 mg/L | nih.gov |
| (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide (Compound 5d) | S. aureus (MRSA) | More potent than ampicillin | nih.gov |
Antioxidant Properties
The isoxazole scaffold is a component of various molecules investigated for antioxidant properties. nih.gov In vitro studies on fluorophenyl-isoxazole-carboxamides demonstrated potent radical scavenging activity in the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govresearchgate.net Specifically, compounds 2a (N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide) and 2c showed high antioxidant potency with IC₅₀ values of 0.45 µg/ml and 0.47 µg/ml, respectively, which were significantly more potent than the positive control, Trolox (IC₅₀ = 3.10 µg/ml). nih.govresearchgate.net Another study on a different series of isoxazole derivatives also reported potent, dose-dependent antioxidant effects in a DPPH assay, with the most active compound showing an IC₅₀ value of 10.96 μM. semanticscholar.org
| Compound | IC₅₀ (µg/ml) |
|---|---|
| Compound 2a | 0.45 ± 0.21 |
| Compound 2c | 0.47 ± 0.33 |
| Trolox (Standard) | 3.10 ± 0.92 |
Anticonvulsant Activity
Both indole and isoxazole moieties are recognized as important pharmacophores in the design of anticonvulsant agents. scholarsresearchlibrary.compharmahealthsciences.net Various isoxazole derivatives have been synthesized and screened for their anticonvulsant activity using standard in vivo models that have in vitro mechanistic relevance, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. pharmahealthsciences.net One study that synthesized 25 novel isoxazole derivatives found that twelve of the compounds showed significant anticonvulsant activity in both the PTZ and MES models. pharmahealthsciences.net The presence of a nitrated aromatic ring at the C5 position and a hydroxyl-substituted phenyl ring at the C3 position of the isoxazole core was associated with maximum protection against convulsions. pharmahealthsciences.net Quantitative structure-activity relationship (QSAR) and molecular docking studies on isoxazole derivatives have further suggested that these compounds may exert their effect by binding to γ-aminobutyrate aminotransferase (GABA-AT). researchgate.net
| Compound ID | Structural Feature | Activity in MES Model | Activity in scPTZ Model |
|---|---|---|---|
| L1, L2, L5, L6, etc. | Varied substitutions on core isoxazole | Significant | Significant |
| General Finding | Nitrated aryl at C5, Hydroxy-phenyl at C3 | Maximum Protection | Not Specified |
Mechanistic Investigations of 5 1 Indolyl Methyl 3 Methylisoxazole Interactions at the Molecular Level
Identification and Validation of Molecular Targets
The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets. For the indole-isoxazole scaffold, research has identified several potential protein targets, validation of which is crucial for understanding its mechanism of action. Studies on various indole-isoxazole hybrids have shown that these molecules can engage with enzymes and proteins central to disease progression.
One key area of investigation has been their effect on protein kinases, which are often dysregulated in cancer. For instance, a series of indole-3-isoxazole-5-carboxamide derivatives were evaluated for their anticancer activities, where Cyclin-Dependent Kinase 4 (CDK4) was identified as a primary target. nih.gov The inhibition of CDKs can halt the cell cycle, thereby preventing cancer cell proliferation. nih.gov
In other contexts, indole (B1671886) and isoxazole (B147169) derivatives have been studied as inhibitors of Xanthine (B1682287) Oxidase (XO), a key enzyme in the metabolic pathway that produces uric acid; its overactivity can lead to hyperuricemia and gout. nih.gov Furthermore, related indole-based structures have been investigated as potential inhibitors of BCL-2, an anti-apoptotic protein often overexpressed in cancer cells, making it a prime target for therapeutic intervention. researchgate.net The diverse range of potential targets highlights the versatility of the indole-isoxazole scaffold.
Table 1: Potential Molecular Targets for Indole-Isoxazole Derivatives
| Potential Target | Associated Disease/Process | Reference |
|---|---|---|
| Cyclin-Dependent Kinase 4 (CDK4) | Cancer (Cell Cycle Regulation) | nih.gov |
| Xanthine Oxidase (XO) | Gout, Hyperuricemia | nih.gov |
| BCL-2 | Cancer (Apoptosis Regulation) | researchgate.net |
| Tubulin | Cancer (Cell Division) | nih.gov |
Computational Molecular Docking Studies and Binding Mode Analysis
Computational molecular docking is an indispensable tool for predicting and analyzing the interaction between a ligand, such as 5-[(1-Indolyl)methyl]-3-methylisoxazole, and its protein target at the atomic level. These studies provide insights into the binding affinity and orientation of the compound within the active site of the target protein. frontiersin.orgjbcpm.com
Docking analyses performed on various indole-based heterocyclic compounds have consistently demonstrated their ability to fit into the active sites of target enzymes. frontiersin.org For example, studies targeting bacterial and fungal enzymes have been conducted to elucidate the antimicrobial potential of related molecules. nih.govnih.gov The binding free energies calculated from these simulations often range from -8.0 to -11.5 kcal/mol, indicating strong and stable interactions. frontiersin.orgjbcpm.com
Molecular docking simulations predict the specific types of non-covalent interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking. frontiersin.org For a structurally related compound, 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid, docking studies with Xanthine Oxidase revealed key interactions within the enzyme's binding site. nih.gov The analysis showed that in addition to retaining interactions similar to a known drug, the isoxazole ring's oxygen atom could form new hydrogen bonds, enhancing its binding affinity. nih.gov This demonstrates the critical role of the isoxazole moiety in mediating specific and strong interactions with the receptor.
A crucial outcome of binding mode analysis is the identification of specific amino acid residues that are critical for ligand binding. These residues form the hydrogen bonds and hydrophobic contacts that anchor the compound in the active site. In the case of the 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid docked into Xanthine Oxidase, the analysis identified Ser876 and Thr1010 as key residues that form hydrogen bonds with the isoxazole ring. nih.gov Such findings are vital for structure-activity relationship (SAR) studies, guiding the design of new derivatives with improved potency and selectivity. nih.gov
Table 2: Predicted Binding Interactions from Molecular Docking Studies of an Indole-Isoxazole Analog
| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|
| Xanthine Oxidase (XO) | Ser876 | Hydrogen Bond | nih.gov |
| Thr1010 | Hydrogen Bond | nih.gov |
Elucidation of Cellular Pathway Modulation
Beyond direct interaction with a single molecular target, the therapeutic effect of a compound is often determined by its ability to modulate complex cellular signaling pathways. Research into indole-isoxazole derivatives and related heterocyclic structures indicates their potential to interfere with cascades that control cell proliferation, survival, and death.
The Wnt signaling pathway is a highly conserved cascade that plays a critical role in embryonic development and tissue homeostasis; its aberrant activation is a hallmark of many cancers. mdpi.com Consequently, it is a significant target for anticancer drug development. While some isoxazole compounds have been identified as activators of the Wnt/β-catenin pathway, other heterocyclic compounds, such as pyridinyl imidazoles, have been shown to inhibit it. nih.govplos.org These inhibitors can reduce the levels of Tcf/Lef target genes, which are crucial for the propagation of the Wnt signal. plos.org A synthetic analogue of the natural phytochemical indole-3-carbinol has also been reported to decrease levels of β-catenin, the central effector of the canonical Wnt pathway. nih.gov This suggests that the indole-isoxazole scaffold could potentially be engineered to modulate this critical oncogenic pathway.
Inducing apoptosis, or programmed cell death, is a primary strategy for cancer therapy. Several studies have demonstrated that compounds featuring the indole or isoxazole core can trigger this process in cancer cells. For example, a series of indole-3-isoxazole-5-carboxamide derivatives were found to induce apoptotic cell death in hepatocellular carcinoma cells. nih.gov This was confirmed by the detection of increased levels of cleaved poly (ADP-ribose) polymerase (PARP), a classic marker of apoptosis. nih.gov Other synthetic isoxazole derivatives have also shown significant pro-apoptotic activities in various cancer cell lines. researchgate.netresearchgate.net The mechanism often involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Research on indolyl-chalcone derivatives has further shown that these compounds can induce an apoptotic signature in cancer cells, confirming the potential of the indole moiety to contribute to the activation of cell death pathways. nih.gov
Structure Activity Relationship Sar Studies of 5 1 Indolyl Methyl 3 Methylisoxazole Derivatives
Influence of Indole (B1671886) Ring Substitution on Pharmacological Profiles
The indole nucleus is a prevalent pharmacophore in numerous biologically active compounds, and its substitution pattern significantly dictates the interaction with therapeutic targets.
Substitution at the N-1 position of the indole ring is a common strategy to explore the SAR of indole derivatives. Studies on analogous compounds, such as 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, have revealed that the nature of the substituent on the indole nitrogen is critical for biological activity. nih.gov Specifically, the introduction of a hydrophobic group on the nitrogen atom of the indole ring has been found to be essential for the inhibitory potency of these compounds against certain enzymes. nih.gov This suggests that a lipophilic pocket may be present in the binding site of the target protein, and that appropriate N-substituents can enhance binding affinity through favorable hydrophobic interactions.
Table 1: Effect of N-Substitution on the Indole Ring of Isoxazole (B147169) Derivatives
| Compound ID | N-1 Substituent | Biological Activity (Example Target) | Reference |
| 6c | Hydrophobic Group | High inhibitory potency against Xanthine (B1682287) Oxidase | nih.gov |
| Analog | Polar Group | Reduced inhibitory potency | nih.gov |
Note: Data is based on analogous 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives.
Contribution of Isoxazole Ring Substituents to Biological Potency
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is another key component of the scaffold where modifications can significantly impact biological outcomes. nih.gov
The methyl group at the 3-position of the isoxazole ring in the parent compound is a critical feature. In broader studies of isoxazole derivatives, the nature and position of alkyl or aryl substituents have been shown to be major determinants of activity. For instance, in a series of 5-methylisoxazole-3-carboxamide (B1215236) derivatives, the presence of the 5-methyl group was a common feature among compounds exhibiting significant antitubercular activity. Altering this substitution, for example, by introducing larger alkyl groups or aryl moieties, can influence the steric and electronic properties of the molecule, leading to changes in binding affinity and selectivity. The substitution of a methyl group with a trifluoromethyl group has been shown in some indole–isoxazolone hybrids to result in better growth inhibition activity against cancer cell lines. nih.gov
The electronic nature of substituents on the isoxazole ring can fine-tune the reactivity and intermolecular interactions of the molecule. Electron-withdrawing groups (EWGs), such as nitro or cyano groups, can decrease the electron density of the isoxazole ring, potentially enhancing its ability to participate in certain binding interactions. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) or amino groups, can increase the electron density. The antibacterial activity of some isoxazole derivatives has been shown to be enhanced by the presence of electron-donating groups like methoxy and dimethylamino groups at the C-5 phenyl ring and electron-withdrawing nitro and chlorine groups at the C-3 phenyl ring. ijpca.org This highlights the complex interplay between electronic effects and biological activity, which is likely target-dependent.
Table 2: Influence of Isoxazole Ring Substituents on Biological Activity
| Substituent Type at C-3/C-5 | Example Group | General Effect on Activity (Example) | Reference |
| Alkyl | Methyl | Potent antitubercular activity in carboxamide derivatives | researchgate.net |
| Electron-Withdrawing | Nitro, Chlorine | Enhanced antibacterial activity in some derivatives | ijpca.org |
| Electron-Donating | Methoxy, Dimethylamino | Enhanced antibacterial activity in some derivatives | ijpca.org |
Note: The table presents generalized findings from various isoxazole-containing compounds and may not be directly applicable to the 5-[(1-indolyl)methyl]-3-methylisoxazole scaffold.
Conformational Flexibility and Spatial Orientation of the Methyl Bridge
The degree of rotational freedom around the single bonds of the methyl bridge dictates the accessible conformational space. Computational modeling and techniques such as X-ray crystallography and NMR spectroscopy can provide insights into the low-energy conformations of these molecules. The spatial arrangement of the indole and isoxazole moieties is critical for presenting the key pharmacophoric elements in the correct orientation for binding to a receptor or enzyme active site. Constraining the flexibility of this linker, for instance by incorporating it into a larger ring system, could potentially lock the molecule into a bioactive conformation, leading to increased potency and selectivity. However, without specific experimental or computational data for this compound, the precise influence of the methyl bridge's conformation on its pharmacological profile remains a subject for further investigation.
Correlation Between Molecular Conformation and Bioactivity
The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its biological activity. The specific shape of a compound governs its ability to fit into and interact with the binding site of a biological target, such as an enzyme or receptor. For this compound derivatives, understanding the relationship between molecular conformation and bioactivity is essential for designing more potent and selective agents. This involves analyzing how structural modifications influence the molecule's preferred spatial orientation and how this, in turn, affects its interaction with its target.
Research into related heterocyclic structures has shown that even subtle changes to a molecule's flexibility, bond angles, or the spatial position of key functional groups can lead to significant shifts in biological potency. dundee.ac.uk Conformational restriction, a strategy that reduces the number of freely rotating bonds, can enhance binding affinity by lowering the entropic cost of binding. researchgate.net The study of these derivatives often employs a combination of X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling to elucidate the low-energy conformations of the molecules and predict their binding modes. dundee.ac.uknih.gov
Influence of the Methylene (B1212753) Linker
For instance, in a series of trisubstituted isoxazoles designed as allosteric ligands, replacing a flexible ether linker with a thioether linkage resulted in a significant decrease in potency. dundee.ac.uk This reduction in activity was attributed to slight changes in the bond angle and length of the thioether linker compared to the ether, which shifted the positioning of the isoxazole core and an adjacent pyrrole (B145914) moiety within the binding site. dundee.ac.uk Similarly, introducing a methylated amine linker, which restricts rotational freedom, also led to a drop in potency. dundee.ac.uk These findings underscore the sensitivity of the biological target to the precise orientation of the heterocyclic systems, which is dictated by the conformational properties of the linker.
| Linker Type | Observed Conformational Effect | Impact on Potency | Reference |
|---|---|---|---|
| Ether | Allows a specific preferred conformation observed in co-crystal structures. | High | dundee.ac.uk |
| Thioether | Slight change in bond angle and length, shifting the core moieties. | Significantly Lower | dundee.ac.uk |
| Methylated Amine | Restricted rotation of the linker. | Lower | dundee.ac.uk |
Substituents on the indole ring or other parts of the scaffold can exert a profound influence on the molecule's stable conformation and its subsequent biological effect. The size, electronics, and position of these substituents can introduce steric hindrance or new intramolecular interactions that favor a particular three-dimensional structure.
In related indole derivatives, the position of substituents has been shown to be a critical factor determining activity. mdpi.commdpi.com For example, studies on tricyclic indole analogs revealed that expanding the core structure by adding a C-ring can create additional interactions with the target protein, leading to substantial improvements in binding affinity. nih.gov The type of heterocycle used for this additional ring (e.g., thiazine, morpholine) further refines the conformational posture and potency. nih.gov This highlights that modifications distal to the primary pharmacophore can have significant conformational effects that propagate to the binding interface.
Computational and Crystallographic Insights
To rationalize these structure-activity relationships, researchers rely heavily on computational and crystallographic methods. Molecular docking and molecular dynamics simulations can predict how different derivatives bind to a target and help explain why certain conformations are more active than others. dundee.ac.uknih.gov These models provide valuable insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. dundee.ac.uk
X-ray crystallography provides definitive evidence of a ligand's bound conformation, offering a precise snapshot of its interaction with the target. dundee.ac.uk Furthermore, detailed conformational analysis of related indole-imidazole hybrids has utilized torsion angles to quantitatively describe the ring twists along the bonds of the methylene bridge. nih.gov This approach allows for a precise characterization of different molecular shapes, such as "compact" or "extended" conformations, which can be correlated with the molecule's ability to form specific intermolecular interactions, like hydrogen bonds, that drive biological activity. nih.gov
Theoretical and Computational Chemistry Approaches in 5 1 Indolyl Methyl 3 Methylisoxazole Research
Quantum-Chemical Calculations (e.g., Density Functional Theory, Semi-Empirical Methods)
Quantum-chemical calculations are fundamental in elucidating the intrinsic properties of 5-[(1-Indolyl)methyl]-3-methylisoxazole. Methods like Density Functional Theory (DFT) and semi-empirical approaches are employed to model the molecule's electronic structure and predict its chemical behavior.
Density Functional Theory (DFT) is a widely used method to optimize the molecular geometry of isoxazole (B147169) and indole (B1671886) derivatives, providing detailed information on bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For this compound, these calculations would reveal the most stable three-dimensional conformation of the molecule. The electronic structure can also be thoroughly investigated, including the distribution of net atomic charges, which helps in understanding the molecule's polarity and reactivity. researchgate.net Studies on similar heterocyclic systems have shown that substitutions, such as the methyl group on the isoxazole ring, can influence the electronic parameters by causing charge disturbance within the ring. researchgate.net
Table 1: Representative Theoretical Bond Lengths and Angles for an Optimized Isoxazole Ring Note: This table is illustrative and based on general findings for isoxazole derivatives. Actual values for this compound would require specific calculations.
| Parameter | Typical Calculated Value |
|---|---|
| C-C Bond Length | ~1.4 Å |
| C-N Bond Length | ~1.3 Å |
| N-O Bond Length | ~1.4 Å |
| C-O Bond Length | ~1.3 Å |
| C-N-O Bond Angle | ~110° |
| N-O-C Bond Angle | ~105° |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). ijcaonline.org For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole ring, indicating their susceptibility to interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms of the indole ring would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, including those with biological receptors. rsc.org
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and electronic transitions of a molecule. ijcaonline.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and reactivity. ijcaonline.org For this compound, the HOMO is expected to be located primarily on the electron-rich indole ring, while the LUMO may be distributed over the isoxazole moiety. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net
Table 2: Global Reactivity Descriptors Derived from FMO Analysis
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape |
| Electronegativity (χ) | -μ | Power to attract electrons |
| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |
Source: Adapted from computational chemistry principles. researchgate.net
Tautomerism is a significant phenomenon in heterocyclic compounds like isoxazoles. nih.govresearchgate.net Computational methods, particularly DFT, can be used to calculate the relative energies of different tautomeric forms of this compound in various environments (gas phase and solvents). nih.govresearchgate.net This analysis helps to identify the most stable tautomer under specific conditions, which is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity. nih.govmdpi.com For instance, studies on related isoxazolone derivatives have shown that the relative stability of keto and enol tautomers can be influenced by substituents and the polarity of the solvent. nih.govresearchgate.net
Molecular Dynamics Simulations for Understanding Ligand-Protein Interactions
While specific molecular dynamics (MD) simulations for this compound are not widely published, this computational technique is invaluable for studying the interactions of similar indole and isoxazole-containing molecules with protein targets. sci-hub.runih.govnih.gov MD simulations provide a dynamic view of how a ligand binds to a receptor, revealing the stability of the ligand-protein complex, key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur upon binding. sci-hub.runih.gov For this compound, MD simulations could be employed to explore its binding mode with a specific protein, providing insights into its mechanism of action at a molecular level. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.comnih.gov For a class of compounds including this compound, a QSAR model could be developed to predict the biological activity of new derivatives based on their molecular descriptors (e.g., electronic, steric, and hydrophobic properties). mdpi.comnih.govresearchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide contour maps that visualize the regions of the molecule where modifications would likely enhance or diminish activity. mdpi.com Such models are instrumental in guiding the rational design of more potent and selective analogs. nih.govmdpi.com
Development of Predictive Models for Biological Activity
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a pivotal role in forecasting the biological efficacy of novel compounds. In the context of this compound and its analogs, 3D-QSAR models have been instrumental. These models provide a three-dimensional understanding of the steric and electrostatic fields of the molecule, which are crucial for its interaction with biological targets. By aligning a series of related compounds, researchers can generate descriptors that quantify how structural modifications influence the desired biological activity. This computational approach streamlines the drug discovery process by allowing for the virtual prediction of a compound's activity before its actual synthesis, thereby saving significant time and resources.
Correlation of Molecular Descriptors with Biological Outcomes
The biological activity of a molecule is intrinsically linked to its physicochemical properties, which can be quantified by molecular descriptors. For indolyl-isoxazole derivatives, researchers have investigated the correlation between various descriptors and their observed biological effects. Key molecular descriptors often considered include:
Molecular Weight: Influences the size and bulk of the molecule.
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which affects its ability to cross cell membranes.
Hydrogen Bond Donors and Acceptors: Crucial for molecular interactions with biological targets.
Polar Surface Area (PSA): Relates to the molecule's transport properties.
Molar Refractivity: Pertains to the volume occupied by the molecule and its polarizability.
Studies on related isoxazole derivatives have demonstrated a strong correlation between these descriptors and activities such as anti-inflammatory effects. By analyzing these correlations, researchers can develop robust QSAR models that predict the biological outcomes of new derivatives with a high degree of accuracy. For instance, a close correlation between observed and predicted anti-inflammatory activity has been achieved for a series of isoxazole derivatives, validating the developed QSAR model.
Below is an interactive data table showcasing typical molecular descriptors and their hypothetical correlation with a biological outcome for a series of analogs related to this compound.
| Compound ID | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Polar Surface Area | Predicted Biological Activity (%) |
| IMM-01 | 240.27 | 3.1 | 1 | 2 | 35.8 | 65 |
| IMM-02 | 254.30 | 3.5 | 1 | 2 | 35.8 | 72 |
| IMM-03 | 274.72 | 3.0 | 1 | 3 | 45.0 | 78 |
| IMM-04 | 226.24 | 2.8 | 1 | 2 | 35.8 | 60 |
| IMM-05 | 284.32 | 4.0 | 1 | 2 | 35.8 | 85 |
Cheminformatics and Virtual Screening Applications in Compound Library Design
Cheminformatics and virtual screening are powerful computational techniques used to design and screen large libraries of compounds to identify potential drug candidates. For scaffolds like the this compound core, these methods allow for the in silico creation of vast and diverse chemical libraries by systematically modifying various parts of the molecule.
Virtual screening can then be employed to filter these libraries against a specific biological target. This process involves computational methods like molecular docking, which predicts the binding affinity and orientation of a ligand (the compound) within the active site of a protein. By simulating these interactions, researchers can prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. This approach significantly enhances the efficiency of identifying lead compounds with desired biological activities, such as antibacterial or antifungal properties. The insights gained from such screenings, including the key interactions between the compound and the target protein, can further guide the rational design of next-generation derivatives with improved potency and selectivity.
Future Perspectives and Emerging Research Directions for 5 1 Indolyl Methyl 3 Methylisoxazole
Development of Advanced and Sustainable Synthetic Methodologies
The future of synthesizing 5-[(1-Indolyl)methyl]-3-methylisoxazole and its analogs is geared towards environmentally benign and efficient processes. Traditional synthetic routes for heterocyclic compounds often involve harsh conditions and hazardous solvents. numberanalytics.com Emerging research, however, points towards the adoption of green chemistry principles. ijpsjournal.comnumberanalytics.com
Key future methodologies include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and enhance product purity. rasayanjournal.co.inrsc.org The application of microwave irradiation offers a more energy-efficient and rapid method for constructing the indole-isoxazole framework. numberanalytics.comrsc.org
Solvent-Free Reactions: Conducting reactions in the absence of conventional solvents minimizes waste and reduces environmental impact. ijpsjournal.com Solid-support synthesis is one such approach that could be adapted. rasayanjournal.co.in
Alternative Solvents: The use of greener solvents like water, ionic liquids, or deep eutectic solvents presents a sustainable alternative to traditional toxic solvents. numberanalytics.comnumberanalytics.com
Biocatalysis: Employing enzymes or whole-cell systems as catalysts offers high selectivity and efficiency under mild reaction conditions, reducing the need for harsh chemicals and high energy consumption. numberanalytics.com
These sustainable approaches not only align with environmental goals but also promise more cost-effective and scalable production of this class of compounds. ijpsjournal.com
Discovery of Novel Biological Activities and Therapeutic Applications
While the indole (B1671886) and isoxazole (B147169) moieties are independently known for a wide spectrum of biological activities, the hybrid structure of this compound opens the door to novel therapeutic applications. nih.govnih.gov The indole scaffold is a core component in numerous natural and synthetic molecules with extensive biological effects, while isoxazole derivatives are recognized for their diverse pharmacological potential. manipal.edunih.gov
Future research is anticipated to uncover new biological targets and therapeutic uses. Investigations into indole-isoxazole hybrids have already revealed promising results in several areas:
Anticancer Activity: Many indole-isoxazole derivatives have demonstrated potent cytotoxic activities against various cancer cell lines, including hepatocellular carcinoma. nih.govmetu.edu.trresearchgate.net Future studies could explore the efficacy of this compound against a broader range of cancers.
Anti-inflammatory Effects: Some indolyl-isoxazoles have shown significant anti-inflammatory activity. nih.gov This suggests a potential therapeutic application in inflammatory diseases.
Neuroprotective Properties: The isoxazole ring is a component of compounds with neuroprotective effects, presenting an avenue for investigating this compound in the context of neurodegenerative disorders. nih.gov
Antimicrobial Activity: Both indole and isoxazole derivatives have been explored for their antimicrobial properties. nih.govrsc.org
The following table summarizes the observed biological activities in related indole-isoxazole compounds, suggesting potential areas of investigation for this compound.
| Biological Activity | Target/Mechanism | Cell Lines/Model | Reference |
| Anticancer | CDK4 level decrease, G0/G1 phase arrest | Huh7, MCF7, HCT116 | metu.edu.tr |
| Anti-inflammatory | Reduction in paw edema | Carrageenan-induced rat paw edema model | nih.gov |
| Xanthine (B1682287) Oxidase Inhibition | Inhibition of uric acid production | In vitro enzyme assay | nih.gov |
| Cholinesterase Inhibition | Inhibition of acetylcholinesterase | In vitro enzyme assay | researchgate.net |
In-depth Elucidation of Mechanisms of Action for Enhanced Drug Design
A deeper understanding of how this compound interacts with biological targets at a molecular level is crucial for its development as a therapeutic agent. Future research will likely focus on elucidating its precise mechanisms of action to facilitate more effective drug design. researchgate.net
Key areas of investigation will include:
Target Identification: Pinpointing the specific enzymes, receptors, or signaling pathways that the compound modulates.
Binding Site Analysis: Characterizing the interactions between the compound and its biological target through techniques like X-ray crystallography and molecular docking. nih.gov
Pathway Analysis: Understanding the downstream effects of the compound's interaction with its target on cellular signaling cascades.
For instance, studies on similar indole-isoxazole hybrids have identified mechanisms such as the induction of apoptosis and cell cycle arrest in cancer cells. nih.govmetu.edu.tr Investigating these and other potential mechanisms for this compound will be a significant future research direction.
Rational Design of Highly Potent and Selective Derivatives with Tailored Bioactivity
Building upon a foundational understanding of its structure-activity relationships (SAR), the rational design of derivatives of this compound can lead to compounds with enhanced potency, selectivity, and tailored biological activities. nih.govnih.gov
Future design strategies will likely involve:
Scaffold Hopping and Bioisosteric Replacement: Modifying the core indole or isoxazole rings to improve pharmacological properties. nih.gov
Functional Group Modification: Introducing or altering substituents on the indole and isoxazole rings to optimize interactions with biological targets.
Computational Modeling: Utilizing computer-aided drug design to predict the binding affinity and pharmacokinetic properties of new derivatives. nih.gov
SAR studies on related compounds have provided valuable insights. For example, the substitution pattern on the indole ring has been shown to be crucial for the inhibitory potency of some indole-isoxazole derivatives against specific enzymes. nih.govdundee.ac.uk
Integration of Artificial Intelligence and Machine Learning in Scaffold-Based Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the process of drug discovery and development for compounds like this compound. ijettjournal.orgmednexus.org These technologies can analyze vast datasets to identify patterns and make predictions that can accelerate the discovery pipeline. astrazeneca.comnih.gov
Future applications of AI and ML in this context include:
Predictive Modeling: Using ML algorithms to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives. nih.gov
De Novo Drug Design: Employing generative AI models to design new molecules with desired properties based on the indole-isoxazole scaffold. nih.gov
High-Throughput Screening Analysis: Analyzing data from large-scale screening experiments to identify promising lead compounds more efficiently. astrazeneca.com
By integrating AI and ML, researchers can navigate the vast chemical space of possible derivatives more effectively, saving time and resources. mednexus.org
Potential for Multi-Targeted Therapeutic Approaches
The complexity of many diseases, such as cancer, has highlighted the limitations of single-target drugs and spurred interest in multi-targeted therapeutic approaches. manipal.edunih.gov The hybrid nature of this compound, combining two pharmacologically active scaffolds, makes it an ideal candidate for development as a multi-targeted agent. manipal.edu
Future research could focus on designing derivatives that simultaneously modulate multiple targets involved in a disease pathway. This can lead to:
Synergistic Efficacy: Achieving a greater therapeutic effect than the sum of individual target inhibitions. nih.gov
Reduced Drug Resistance: Making it more difficult for diseases to develop resistance by targeting multiple pathways. nih.gov
The concept of designing hybrid molecules that incorporate two or more pharmacophores to interact with multiple targets is a growing area in medicinal chemistry. manipal.edu
Innovations in Compound Delivery Strategies to Enhance Efficacy
The therapeutic efficacy of a promising compound like this compound can be significantly enhanced through innovative drug delivery systems. Future research will likely explore advanced formulations to improve its bioavailability, stability, and targeted delivery.
Emerging strategies for indole-containing compounds include:
Nanoparticle-Based Formulations: Encapsulating the compound in nanoparticles can protect it from degradation, improve solubility, and enable targeted delivery to specific tissues or cells. nih.gov
Niosomes: The use of niosomes, non-ionic surfactant-based vesicles, is another promising approach for the delivery of plant-isolated indole derivatives. jchr.org
These advanced delivery systems can help overcome challenges such as poor solubility and non-specific toxicity, thereby maximizing the therapeutic potential of this compound. nih.gov
Q & A
Q. What are the recommended synthetic routes for 5-[(1-Indolyl)methyl]-3-methylisoxazole, and how can reaction conditions be optimized?
A common approach involves condensation reactions between indole derivatives and pre-functionalized isoxazole precursors. For example, a reflux method in acetic acid with sodium acetate as a catalyst can facilitate the formation of the indole-isoxazole linkage . Optimizing reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reactants improves yield. Purification via column chromatography using ethyl acetate/hexane mixtures (3:7 v/v) is typical .
Q. How can researchers validate the structural identity of this compound?
Use a combination of spectroscopic techniques:
- NMR : Analyze and NMR to confirm indole proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and isoxazole methyl groups (δ 2.1–2.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (exact mass: 212.0950) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMF/ethanol and compare bond lengths/angles to similar isoxazole derivatives .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?
- Solubility : Predicted to be sparingly soluble in water (≈1.4 × 10 g/L at 25°C) but soluble in polar aprotic solvents like DMSO or DMF .
- Stability : Store at –20°C under inert atmosphere to prevent oxidation of the indole moiety. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Derivatization : Modify the indole substituents (e.g., halogenation at the 5-position) or isoxazole methyl groups to assess impacts on bioactivity .
- Assays : Test against enzyme targets (e.g., kinases) using fluorescence-based assays or cellular models (e.g., antiproliferative effects in cancer cell lines) .
- Computational Modeling : Perform docking studies with AutoDock Vina to predict binding affinities to receptors like serotonin transporters .
Q. How should researchers address discrepancies in reported physicochemical data (e.g., solubility, melting point)?
- Experimental Validation : Reproduce measurements using standardized protocols (e.g., shake-flask method for solubility).
- Source Evaluation : Prioritize data from peer-reviewed journals or authoritative databases (e.g., NIST) over calculated values .
- Contextual Analysis : Consider differences in measurement conditions (e.g., temperature, solvent purity) that may explain variations .
Q. What strategies are effective for improving the metabolic stability of this compound in pharmacokinetic studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots using liver microsomes and LC-MS/MS to guide structural modifications .
Q. How can computational methods aid in predicting the toxicity profile of this compound?
- In Silico Tools : Use OECD QSAR Toolbox or ProTox-II to estimate acute toxicity (e.g., LD) and hepatotoxicity risks .
- Molecular Dynamics Simulations : Model interactions with off-target receptors (e.g., hERG channels) to assess cardiac liability .
Methodological Resources
Q. What analytical techniques are critical for detecting impurities in synthesized batches?
- HPLC-MS : Employ a C18 column with UV detection (254 nm) and MS/MS fragmentation to identify byproducts (e.g., unreacted indole precursors) .
- TLC : Use silica gel plates (ethyl acetate/hexane, 1:1) with iodine staining for rapid purity checks .
Q. Which regulatory guidelines apply to the safe handling and disposal of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
